Cycloviolacin Y4

Description

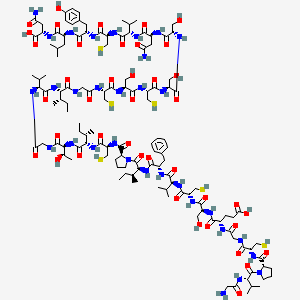

Structure

2D Structure

Properties

bioactivity |

Antiviral |

|---|---|

sequence |

GVPCGESCVFIPCITGVIGCSCSSNVCYLN |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Cycloviolacin Y4

Elucidation of Precursor Protein Structure

The precursor protein for cyclotides like Cycloviolacin Y4 is a modular construct, typically comprising several distinct domains that each play a crucial role in the molecule's journey to maturation. acs.orgpnas.orgwindows.net While the exact precursor for this compound has not been individually detailed in all sources, its structure can be inferred from the well-studied general model for cyclotide precursors, particularly those from the Violaceae family. researchgate.netacs.org

The typical precursor protein contains an endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide (NTPP), the mature cyclotide domain (which becomes this compound), and a C-terminal propeptide (CTPP). acs.orgwindows.netacs.org In many cases, the mature cyclotide domain is flanked by conserved N-terminal and C-terminal repeat sequences (NTR and CTR). acs.orgresearchgate.net

| Domain | Function |

| Signal Sequence (ER Domain) | Directs the precursor protein to the endoplasmic reticulum. nih.govpnas.orgnih.gov |

| N-Terminal Propeptide (NTPP) | May assist in targeting the protein to the vacuole. nih.govwikipedia.org |

| Conserved Cyclotide Sequence | The core domain that becomes the mature, bioactive cyclotide. pnas.orgacs.org |

| C-Terminal Propeptide (CTPP) | Essential for the final cyclization step. acs.orgoup.com |

The biosynthesis process is initiated with a hydrophobic signal peptide at the N-terminus of the precursor protein. wikipedia.org This sequence, often referred to as the endoplasmic reticulum (ER) signal domain, acts as a molecular tag that directs the newly synthesized polypeptide to the ER. nih.govpnas.orgnih.gov Once in the ER, the precursor protein begins the folding process and the formation of its three crucial disulfide bonds. nih.govnih.gov The signal peptide is typically cleaved off during this stage. ntu.edu.sg

Following the signal sequence is the N-terminal propeptide (NTPP). acs.orgresearchgate.net The length and amino acid sequence of this domain can be quite variable among different cyclotide precursors. nih.govresearchgate.net Research suggests that the NTPP, along with the N-terminal repeat (NTR) region, may function as a signal to target the precursor protein to the vacuole, which is the site of the final processing steps. nih.govwikipedia.org The protease responsible for the ultimate removal of the NTPP has not yet been definitively identified. researchgate.net

Embedded within the precursor is the domain that will become the mature this compound. pnas.orgacs.org This sequence contains the six conserved cysteine residues (Cys I-VI) that form the cyclic cystine knot (CCK) motif, a defining feature of all cyclotides. researchgate.net This knot is composed of three interlocking disulfide bonds (Cys I-IV, Cys II-V, and Cys III-VI) that impart exceptional stability to the final molecule. researchgate.net The regions of the peptide backbone between the cysteines are known as loops, and their amino acid composition is highly variable, giving each cyclotide its unique properties. researchgate.net The sequence for this compound has been identified and is characterized by its specific arrangement of amino acids. ntu.edu.sgmdpi.com

| Name | Amino Acid Sequence | Conserved Features |

| This compound | Cyclo-(GVPCGESCVFIPCITGVIGCSCSSNVCYLN) | Contains six conserved cysteine residues and a terminal asparagine (N) residue critical for cyclization. ntu.edu.sgmdpi.com |

The C-terminal propeptide (CTPP) is a short sequence following the mature cyclotide domain. oup.comresearchgate.net This region is crucial for the maturation process, as it is recognized by the enzyme that catalyzes the final head-to-tail cyclization. researchgate.net A highly conserved asparagine (Asn) or, less commonly, an aspartic acid (Asp) residue is typically found at the very end of the mature cyclotide domain, marking the C-terminal cleavage and ligation site. nih.govresearchgate.net This Asn/Asp residue is a critical recognition point for the processing enzyme. nih.gov

Enzymatic Mechanisms in this compound Biogenesis

The transformation of the linear, folded precursor into the mature, cyclic this compound is an enzyme-driven process. nih.gov This biogenesis involves precise proteolytic cleavage events to excise the mature domain from its flanking propeptides. nih.govthermofisher.com

The final and most critical step in cyclotide biosynthesis occurs in the plant vacuole and is catalyzed by a specific class of proteases known as asparaginyl endopeptidases (AEPs). nih.govnih.gov AEPs are responsible for both the cleavage of the C-terminal propeptide and the concurrent formation of the cyclic peptide backbone. nih.govresearchgate.net

The process is a transpeptidation reaction. oup.com The AEP enzyme first cleaves the peptide bond immediately following the conserved Asn/Asp residue at the end of the cyclotide domain, releasing the CTPP. nih.gov This cleavage results in a temporary acyl-enzyme intermediate. nih.gov Subsequently, the enzyme facilitates a nucleophilic attack from the N-terminal amino group of the mature cyclotide domain, forming the final peptide bond that closes the loop and inactivates the protease. nih.govresearchgate.net While AEPs are confirmed to be the "cyclases," the specific proteases responsible for the N-terminal cleavage that precedes this step are not yet fully characterized. researchgate.net

Ligase Involvement in Head-to-Tail Cyclization

The final and defining step in the biosynthesis of this compound is the head-to-tail cyclization of its linear precursor. This reaction is catalyzed by specific enzymes with ligase activity. nih.gov While proteases typically hydrolyze peptide bonds, a particular class of vacuolar processing enzymes known as asparaginyl endopeptidases (AEPs) has been identified as being responsible for both the cleavage of the C-terminal propeptide and the subsequent ligation that forms the circular backbone. nih.govwindows.net

The process is highly specific. AEPs recognize and cleave the precursor protein immediately after a conserved asparagine (or aspartate) residue, which becomes the C-terminus of the mature cyclotide. nih.gov The enzyme then facilitates a transpeptidation reaction, ligating this new C-terminus to the N-terminal glycine (B1666218) residue of the mature domain, releasing the C-terminal propeptide and forming the cyclic peptide. nih.govacs.org This dual protease-ligase function of AEPs is a critical component of cyclotide biosynthesis. nih.gov In Viola yedoensis, the plant species from which this compound is isolated, specific AEPs such as VyPAL2 and VyPAL5 have been identified as peptide asparaginyl ligases (PALs) likely involved in this process. mdpi.comntu.edu.sg

| Enzyme Class | Specific Enzyme Example (Putative) | Plant Source | Function in Biosynthesis |

| Asparaginyl Endopeptidase (AEP) / Peptide Asparaginyl Ligase (PAL) | VyPAL2, VyPAL5 | Viola yedoensis | C-terminal cleavage of precursor and head-to-tail ligation of the mature cyclotide domain. ntu.edu.sg |

Disulfide Bond Formation and Oxidative Folding

Concurrent with or following cyclization, the correct three-dimensional structure of this compound is achieved through oxidative folding and the formation of its three characteristic disulfide bonds. nih.govacs.org This process is crucial for forming the stable cyclic cystine knot (CCK) motif, where the disulfide bonds are arranged in a CysI-CysIV, CysII-CysV, and CysIII-CysVI connectivity. acs.org

This intricate folding process is not spontaneous and is guided by cellular machinery, primarily enzymes like Protein Disulfide Isomerases (PDIs). nih.govuq.edu.au These enzymes, located in the endoplasmic reticulum, catalyze the oxidation of cysteine residues and ensure the formation of the correct disulfide pairings, preventing misfolding and aggregation. uq.edu.auuq.edu.au The overexpression of PDIs has been shown to enhance the yield of correctly folded cyclotides in recombinant systems, highlighting their essential role. uq.edu.au

The folding pathway for bracelet cyclotides like this compound can be complex and differs from that of the Möbius subfamily. uq.edu.aunih.gov In vitro folding studies have shown that the specific amino acid sequences in the loops between cysteine residues significantly influence the folding efficiency and the stability of folding intermediates. nih.gov The process involves the formation of a key beta-turn structure that acts as a nucleation site, promoting the correct arrangement of the peptide backbone for efficient disulfide bond formation. nih.gov

Genetic Basis of this compound Production

This compound is a gene-encoded product, synthesized ribosomally from a larger precursor protein. uq.edu.auwindows.net The gene encoding this precursor contains distinct domains that are processed post-translationally. nih.gov this compound is found in the plant Viola yedoensis. mdpi.comntu.edu.sg

The typical structure of a cyclotide precursor gene includes:

A Signal Peptide: This directs the precursor protein to the endoplasmic reticulum for folding and processing. windows.net

An N-Terminal Propeptide (NTP): A sequence that is cleaved during maturation. windows.net

The Mature Cyclotide Domain: This is the sequence that will become the final this compound peptide. Some genes may contain multiple copies of different cyclotide domains. acs.orgwindows.net

A C-Terminal Propeptide (CTP): This region is cleaved by an AEP just before the final cyclization step. nih.govwindows.net

The expression of these cyclotide genes can be influenced by various factors, including geographical location, environmental stress, and the presence of herbivores, which is consistent with their proposed role in plant defense. uq.edu.auacs.org Genetic diversity is significant, and even within a single plant, multiple cyclotide genes can be expressed. acs.orguq.edu.au Missense mutations within the precursor gene can abolish the production of the corresponding cyclotide. uq.edu.au

| Precursor Protein Domain | Function |

| Signal Peptide | Directs the nascent polypeptide to the secretory pathway (endoplasmic reticulum). windows.net |

| N-Terminal Propeptide | Flanking region removed during maturation. windows.net |

| Mature Cyclotide Domain (this compound) | The core peptide that undergoes cyclization and disulfide bonding. nih.govwindows.net |

| C-Terminal Propeptide | Flanking region recognized and cleaved by AEPs to enable ligation. nih.govwindows.net |

Current Research Gaps in Complete Biosynthetic Pathway Understanding

Despite significant advances, a complete understanding of the this compound biosynthetic pathway remains elusive. nih.govacs.org Several key knowledge gaps persist in the scientific community.

The full complement of enzymes and chaperone proteins that assist in the complex process of oxidative folding and disulfide bond formation has not been fully characterized. mdpi.comuq.edu.au While the involvement of AEPs and PDIs is established, the precise interactions, the sequence of events, and the potential roles of other auxiliary proteins are still under investigation. nih.govuq.edu.au

Furthermore, the specific genetic and environmental triggers that regulate the expression of cyclotide genes, including the one for this compound, are not completely understood. uq.edu.au Research is ongoing to map the genetic circuits that control the timing and level of cyclotide production in plants. uq.edu.auuq.edu.au The exact mechanisms that transport the precursor through different cellular compartments during its maturation, from the ribosome to the vacuole where the final cyclized product is stored, also require further elucidation. researchgate.net Filling these knowledge gaps is a key focus of current research, as it would facilitate the use of synthetic biology to produce these valuable peptides for therapeutic and agricultural applications. mdpi.com

Chemical Synthesis and Structural Engineering of Cycloviolacin Y4 Analogs

De Novo Chemical Synthesis Methodologies

De novo chemical synthesis provides a direct and versatile route for producing cyclotides like Cycloviolacin Y4. These methods allow for the precise incorporation of non-natural amino acids and other chemical modifications to create engineered analogs. nih.govrsc.org The primary approach involves the assembly of a linear peptide precursor, followed by a crucial backbone cyclization step and subsequent oxidative folding to form the native disulfide knot. publish.csiro.au

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technology for assembling the linear peptide precursors of cyclotides. uq.edu.aunih.gov This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. uq.edu.au Both Fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protection strategies can be employed. mdpi.comuq.edu.au

For cyclotide synthesis using Fmoc chemistry, the linear precursor is often assembled on an acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov This allows the fully assembled peptide to be cleaved from the resin with its side-chain protecting groups still intact using mild acidic conditions. nih.gov This partially protected linear peptide is then cyclized in solution before the final removal of the side-chain protecting groups and oxidative folding to form the three disulfide bonds. nih.gov The Boc-SPPS approach is also robust and particularly effective for generating the C-terminal peptide thioesters required for native chemical ligation. mdpi.comnih.gov

Native Chemical Ligation (NCL) is a highly efficient and widely used method for achieving the critical head-to-tail cyclization of the peptide backbone. publish.csiro.aunih.govnih.gov The strategy relies on the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. acs.orgnih.gov For intramolecular cyclization of a single peptide chain, the linear precursor is synthesized to contain an N-terminal cysteine and a C-terminal thioester. researchgate.netmdpi.com

The process begins with a chemoselective reaction where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester, forming a thioester-linked intermediate. researchgate.net This is followed by a spontaneous and rapid intramolecular S-to-N acyl transfer, which results in the formation of a stable, native peptide bond at the ligation site, thereby yielding the cyclized peptide backbone. researchgate.net This reaction is highly specific and can be performed in aqueous solutions at neutral pH. researchgate.net The cyclization can be followed by, or performed concurrently with, oxidative folding to establish the correct cystine knot topology. nih.govresearchgate.net

To enhance the efficiency of cyclotide synthesis, microwave-assisted Fmoc-SPPS has been developed. researchgate.netdiva-portal.org The application of microwave energy significantly accelerates the chemical reactions involved in peptide chain elongation, reducing the time required for assembling a 30-residue precursor from days to a single overnight automated run. diva-portal.orgnih.gov This method improves coupling efficiency, minimizes aggregation, and leads to peptides of high yield and purity. nih.govnih.gov

This accelerated Fmoc-SPPS protocol has been successfully used to synthesize representatives from all major cyclotide subfamilies, including the Möbius cyclotide kalata B1 and the bracelet cyclotide cycloviolacin O2. diva-portal.org The strategy often involves synthesizing the linear peptide, introducing a C-terminal thioester, and then performing NCL for backbone cyclization, demonstrating its utility for producing a diverse array of cyclotides. nih.govdiva-portal.orgnih.gov

Recombinant Production Strategies

Recombinant production in host systems like Escherichia coli offers an alternative to chemical synthesis for producing cyclotides, particularly for generating genetically-encoded libraries for screening purposes. mdpi.comnih.govdiva-portal.org These biological methods leverage cellular machinery to produce a linear precursor, which is then cyclized using specialized protein engineering tools. nih.gov

A powerful strategy for the recombinant production of cyclotides involves the use of protein splicing units called inteins. encyclopedia.pubmdpi.com Inteins are protein segments that can excise themselves from a precursor protein while ligating the flanking sequences (exteins) with a peptide bond. tandfonline.com By engineering a target peptide, such as a this compound precursor, into a construct flanked by split-intein fragments, cyclization can be induced. nih.govtandfonline.com

In this system, known as Split Intein-mediated Circular Ligation of Peptides and Proteins (SICLOPPS), the precursor protein is expressed in a host like E. coli. tandfonline.com The N- and C-terminal intein fragments recognize each other, fold together, and catalyze the splicing reaction, which excises the intein domains and ligates the N- and C-termini of the target peptide, resulting in a cyclized product. tandfonline.comnih.gov This can occur either in-cell or in vitro after purification of the precursor. nih.govnih.gov The use of naturally occurring split-inteins, such as Npu DnaE, has proven highly effective for producing folded cyclotides. nih.gov

Thioester-mediated cyclization is a central mechanism that bridges both chemical and recombinant synthesis strategies. acs.orgencyclopedia.pub In some recombinant approaches, a modified intein is used not for direct cyclization, but to generate a linear peptide precursor with a C-terminal α-thioester. encyclopedia.pubmdpi.com This is achieved by fusing the target peptide to the N-terminus of an intein domain. mdpi.com

Upon induction of cleavage, typically by adding a thiol-containing compound like MESNA, the intein cleaves the peptide from the fusion protein, leaving a reactive thioester at the C-terminus of the target peptide. encyclopedia.pubmdpi.com This recombinantly produced peptide thioester, which must have an N-terminal cysteine, can then be cyclized in vitro via the same native chemical ligation mechanism used in fully chemical synthesis methods. mdpi.comresearchgate.net This hybrid approach combines the scalability of recombinant expression with the robust and specific chemistry of NCL. mdpi.com

Table 1: Comparison of Synthesis Strategies for Cyclotides

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Microwave-Assisted SPPS | Recombinant Production (Intein-based) |

| Principle | Stepwise chemical addition of amino acids on a solid support. uq.edu.au | SPPS accelerated by microwave energy. nih.gov | Biosynthesis in a host organism using engineered protein splicing units. encyclopedia.pub |

| Key Advantage | High precision; allows easy incorporation of non-natural amino acids. nih.gov | Drastically reduced synthesis time; high yield and purity. nih.govnih.gov | Scalable; enables production of large libraries for screening. mdpi.comnih.gov |

| Cyclization Method | Typically Native Chemical Ligation (NCL) or other chemical coupling in solution. nih.govnih.gov | NCL following accelerated precursor synthesis. nih.govdiva-portal.org | Intein-mediated splicing or NCL of a recombinantly produced thioester. nih.govmdpi.com |

| Typical Analogs | Site-specific mutations, PEGylated forms, unnatural amino acid variants. mdpi.com | Same as standard SPPS, but produced more rapidly. nih.gov | Genetically encoded libraries with variations in natural amino acids. mdpi.com |

| Primary Limitation | Time-consuming for long sequences; use of harsh chemicals. mdpi.com | Requires specialized microwave peptide synthesis equipment. | Limited to genetically encodable amino acids; complex purification. |

Thiol-Induced Selective N→S Acyl-Transfer

A cornerstone of cyclotide and protein synthesis is the thiol-induced selective N→S acyl-transfer. This chemical transformation is a key step in a widely used strategy known as Native Chemical Ligation (NCL). The process involves the reaction between a peptide segment with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov This reaction chemoselectively forms a native peptide bond at the ligation site, enabling the assembly of smaller, synthetically accessible peptides into a larger protein or a cyclic peptide like this compound. nih.gov

The generation of the essential peptide thioester intermediate can itself be accomplished through an N→S acyl shift. In this approach, a peptide containing a specific Xaa-Cys motif can be induced, typically under acidic conditions, to rearrange, converting the peptide amide bond into a thioester linkage. frontiersin.org This strategy is compatible with solid-phase peptide synthesis (SPPS) and has been refined to create thioester precursors that are stable during synthesis but can be activated when needed. csic.es For instance, the use of a C-terminal cysteine or related structures can facilitate an N-to-S acyl transfer, which can then be captured by an external thiol. nih.gov This method, along with Expressed Protein Ligation (EPL) which applies the same principle to recombinant proteins, has become a fundamental tool for producing cyclotides and their engineered analogs. nih.govrsc.org

Rational Design and Structural Modification

The unique structure of cyclotides, characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, makes them exceptionally stable and amenable to chemical synthesis and modification. researchgate.netnih.gov This stability provides a robust scaffold for rational drug design, allowing researchers to alter the peptide's sequence to enhance its natural activities or introduce new ones. acs.org

Residue Substitutions and Mutagenesis for Research

Residue substitution is a fundamental technique in the rational design of cyclotide analogs. The high tolerance of the cyclotide framework to sequence changes—with the exception of the six conserved cysteine residues that form the stabilizing knot—allows for extensive mutagenesis studies. researchgate.netwindows.net These substitutions are used to probe structure-activity relationships, optimize biological activity, and reduce unwanted side effects.

For example, research on cycloviolacin variants has shown that subtle changes can have significant effects. The substitution of a single amino acid, serine in cycloviolacin O2 to alanine (B10760859) in cycloviolacin O13, results in a three- to four-fold increase in hemolytic activity. xiahepublishing.com Similarly, modifying or masking positively charged residues in cycloviolacin O2 led to a decrease in its antimicrobial activity, highlighting the importance of electrostatic interactions. nih.gov These findings demonstrate that targeted residue substitutions are a powerful tool for fine-tuning the biological properties of cyclotides.

Table 1: Examples of Residue Substitutions in Cyclotides and Their Effects

| Original Cyclotide | Substitution Example | Impact of Modification | Reference(s) |

|---|---|---|---|

| Cycloviolacin O2 | Masking of positive charges | Reduction in antimicrobial activity | nih.gov |

| Cycloviolacin O2 | Serine to Alanine (to become O13) | ~3-4 fold increase in hemolytic activity | xiahepublishing.com |

Grafting of Bioactive Epitopes within the Cyclotide Scaffold

A more advanced modification strategy involves grafting, where a short, bioactive peptide sequence (an epitope) is incorporated into one of the loops of the cyclotide scaffold. researchgate.netnih.govacs.org This approach leverages the exceptional stability of the cyclotide framework to protect the grafted epitope from proteolytic degradation in the body. acs.org By doing so, the bioavailability and therapeutic efficacy of the bioactive peptide can be significantly enhanced. nih.govacs.org

Table 2: Examples of Epitope Grafting in Cyclotide Scaffolds

| Cyclotide Scaffold | Grafted Epitope | Purpose/Result | Reference(s) |

|---|---|---|---|

| MCoTI-I | CXCR4 binding peptide (CVX15) | Inhibited HIV-1 viral entry by targeting the CXCR4 co-receptor. | nih.gov |

Analytical Techniques for Structural Characterization of Synthesized Analogs

The verification of the three-dimensional structure of synthesized cyclotide analogs is critical to understanding the effects of chemical modifications. A variety of analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly prominent. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the three-dimensional structures of peptides and small proteins like cyclotides. researchgate.netwindows.net It is particularly well-suited for cyclotide analysis because their highly constrained and knotted structure ensures they remain ordered and stable in a solution state, a key requirement for high-quality NMR studies. windows.netxiahepublishing.com

NMR allows for a detailed, non-invasive investigation of the cyclotide structure. It can be used to confirm the correct formation of the disulfide knot by evaluating the spatial positions of the cysteine residues. windows.netxiahepublishing.com Furthermore, advanced multidimensional NMR techniques, including 1H-15N correlation spectra, provide comprehensive data on molecular structure, even for small sample amounts. researchgate.netnih.gov Both solution-state and solid-state NMR can be applied, with the latter being valuable for characterizing materials that are not amenable to X-ray crystallography. ethz.ch

Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a critical analytical technique for the de novo sequencing and characterization of cyclotides, including this compound. diva-portal.org This method involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge (m/z) ratio, fragmenting it, and then analyzing the mass of the resulting fragment ions. diva-portal.org For cyclotides, this process is essential to elucidate the primary amino acid sequence. nih.gov

The characterization of this compound and other cyclotides isolated from Viola yedoensis involved initial analysis by MALDI-TOF MS, followed by nanospray MS/MS analysis on a QStar mass spectrometer. nih.gov The sequencing of the peptide was achieved by examining the MS/MS spectra for the presence of both b- and y-series ions, which correspond to N-terminal and C-terminal fragments, respectively. nih.gov The collision energy required for peptide fragmentation was typically varied between 10 and 50 V, depending on the charge and size of the precursor ion selected for fragmentation. nih.gov

A common strategy in cyclotide analysis involves reduction and alkylation, which results in a predictable mass shift and helps confirm the presence of disulfide bonds, a hallmark of the cyclotide family. nih.gov The analysis of fragmentation patterns allows for the direct determination of the amino acid sequence between the cysteine residues that form the cyclic cystine knot framework. diva-portal.org

Table 1: Mass Spectrometry Parameters for Cyclotide Analysis

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | QStar mass spectrometer | nih.gov |

| Ionization Method | Nanospray | nih.gov |

| Precursor Ion Selection | Masses corresponding to potential cyclotides (around 3 kDa) | nih.gov |

| Fragmentation Method | Collision-Induced Dissociation (CID) | nih.gov |

| Collision Energy | 10–50 V (varied based on ion size and charge) | nih.gov |

| Acquisition Range (TOF MS) | m/z 400–2000 | nih.gov |

| Acquisition Range (Product Ion) | m/z 60–2000 | nih.gov |

| Observed Fragment Ions | b- and y-series ions | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Hydrophobicity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a fundamental technique for both the purification of cyclotides and the assessment of their purity and relative hydrophobicity. nih.govrenyi.hu This chromatographic method separates molecules based on their hydrophobic character. renyi.hu A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. phenomenex.com A gradient of increasing organic solvent concentration is applied, causing molecules to elute in order of increasing hydrophobicity. renyi.hu

Purity is assessed by observing a single, sharp peak in the chromatogram at the expected retention time. The purity of isolated cyclotides is often confirmed using a combination of HPLC and mass spectrometry. diva-portal.org The hydrophobicity of cyclotides is directly related to their biological activities, such as membrane interaction and hemolytic activity. nih.gov this compound has demonstrated notable hemolytic activity, which underscores its hydrophobic nature and ability to disrupt cell membranes. nih.gov

Table 2: HPLC and Hydrophobicity-Related Data for Viola yedoensis Cyclotides

| Compound/Parameter | Value/Observation | Significance | Source |

|---|---|---|---|

| Chromatography Type | Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | nih.gov |

| Elution Profile | Cyclotides are typically late-eluting | High hydrophobicity | nih.gov |

| Example Retention Time | Cycloviolacin Y5: 65 minutes | Indicates strong interaction with the non-polar stationary phase | nih.gov |

| Hydrophobicity Indicator | Hemolytic Activity (HD₅₀) of this compound: 9.3 μM | Quantifies membrane-disrupting potential, related to hydrophobicity | nih.gov |

Homology Modeling and Computational Structure Prediction

Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional (3D) structure of a protein or peptide from its amino acid sequence. nih.govstanford.edu This technique is predicated on the principle that proteins with similar sequences adopt similar 3D structures. chcmj.ac.in The process involves identifying a known experimental structure (template) with significant sequence similarity to the target sequence, aligning the two sequences, building a 3D model of the target based on the template's coordinates, and finally refining the model. stanford.edu

The 3D structure of this compound was predicted using homology modeling. nih.gov The computational study utilized the software Modeler 8v1, a program that generates structures based on satisfying spatial restraints. nih.gov For this compound, the experimentally determined structure of Cycloviolacin O1 (PDB ID: 1NBJ) was selected as the template for the modeling process. nih.gov This choice was based on the sequence similarity between the two cyclotides. The procedure involved generating a total of 100 distinct models of this compound. From this pool of models, the structure with the lowest energy, as calculated by the Modeler software, was selected as the most representative and stable predicted conformation. nih.gov This final model is then evaluated for its stereochemical quality and structural integrity. nih.gov

Table 3: Homology Modeling Details for this compound

| Parameter | Description | Source |

|---|---|---|

| Prediction Method | Homology Modeling | nih.gov |

| Software Used | Modeler 8v1 | nih.gov |

| Template Structure | Cycloviolacin O1 | nih.gov |

| Template PDB ID | 1NBJ | nih.gov |

| Modeling Process | 100 models were generated | nih.gov |

| Model Selection Criteria | The model with the lowest energy was selected | nih.gov |

Mechanistic Research into Biological Activities of Cycloviolacin Y4

Membrane Interaction and Disruption Mechanisms

A significant body of research indicates that the biological activities of cyclotides, including Cycloviolacin Y4, are fundamentally linked to their ability to interact with and disrupt cellular membranes. researchgate.netuq.edu.au This interaction is a complex process governed by a combination of electrostatic and hydrophobic forces between the peptide and the lipid bilayer. researchgate.net

Pore Formation in Lipid Membranes

Cyclotides are known to compromise the integrity of lipid membranes, a process often culminating in the formation of pores. nih.govxiahepublishing.com This disruption leads to the leakage of cellular components and ultimately cell death. nih.gov While the precise mechanism of pore formation by this compound is still under investigation, the general model for cyclotides involves their aggregation on the membrane surface, which induces membrane instability and the subsequent creation of transmembrane pores. xiahepublishing.com This process is believed to be a key factor in its various biological activities. xiahepublishing.com

Binding to Specific Membrane Lipids (e.g., Phosphatidylethanolamine)

A crucial aspect of the membrane interaction of cyclotides is their specific affinity for certain lipids. Research has shown that many cyclotides, including likely this compound, preferentially bind to membranes containing phosphatidylethanolamine (B1630911) (PE). uq.edu.auresearchgate.netresearchgate.net This interaction is a conserved feature among cyclotides and is considered a determining factor in their ability to target and disrupt membranes. uq.edu.auresearchgate.net The binding to PE facilitates the insertion of the cyclotide into the hydrophobic core of the membrane, a critical step preceding membrane disruption. d-nb.info

Role of Hydrophobicity in Membrane Interaction and Activity

The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, is central to their membrane-disrupting capabilities. acs.org The hydrophobic patch on the surface of cyclotides like this compound is crucial for their initial binding to the cell membrane. uq.edu.auuq.edu.au Studies have demonstrated a positive correlation between the hydrophobicity of cyclotides and their biological activity, including their ability to disrupt membranes. nih.govscispace.com For instance, research on a series of cyclotides from Viola yedoensis revealed that Cycloviolacin Y5, the most hydrophobic among them, exhibited the highest membrane-disrupting and anti-HIV activity. nih.govscispace.com This suggests that the degree of hydrophobicity directly influences the potency of membrane interaction and subsequent biological effects. nih.gov

Influence of Cholesterol on Membrane Lysis

The composition of the target membrane, particularly the presence of cholesterol, significantly modulates the lytic activity of cyclotides. nih.gov Cholesterol is known to decrease the membrane-disrupting activity of these peptides. nih.govchemrxiv.org It achieves this by increasing the packing density and rigidity of the lipid bilayer, which in turn hinders the insertion and pore-forming action of the cyclotides. nih.govfrontiersin.org This effect has been observed for various cyclotides and is an important consideration in understanding their selectivity and mechanism of action. nih.gov

Research on Antiviral Activity

This compound has been identified as a potent antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). nih.govscispace.com Its antiviral properties are intrinsically linked to its membrane-disrupting capabilities.

Inhibition of Viral Entry and Capsid Disruption

The primary antiviral mechanism of this compound and other cyclotides is believed to be the disruption of the viral envelope, which is a lipid membrane acquired from the host cell. d-nb.infoacs.org By binding to and permeabilizing this envelope, the cyclotide can prevent the virus from fusing with and entering host cells. mdpi.com Furthermore, there is evidence to suggest that cyclotides can disrupt the viral capsid itself, particularly in viruses with membranes rich in phosphatidylethanolamine. researchgate.netacs.org This dual action of targeting both the viral envelope and the host cell membrane underscores the potential of this compound as an antiviral therapeutic.

| Feature | Description | References |

| Pore Formation | Aggregates on and disrupts lipid membranes, leading to pore formation and leakage of cellular contents. | nih.govxiahepublishing.com |

| Lipid Binding | Shows a specific affinity for phosphatidylethanolamine (PE) in lipid membranes. | uq.edu.auresearchgate.netresearchgate.net |

| Hydrophobicity | Possesses a hydrophobic patch that is crucial for membrane binding and activity. Higher hydrophobicity often correlates with stronger activity. | nih.govacs.orgscispace.com |

| Cholesterol Effect | The presence of cholesterol in membranes reduces the peptide's lytic activity. | nih.govchemrxiv.org |

| Antiviral Action | Inhibits viral entry by disrupting the viral lipid envelope and potentially the viral capsid. | researchgate.netd-nb.infoacs.orgmdpi.com |

Targeting of Host Cell Receptors (e.g., CD4 T lymphocyte receptor CVX15)

Cyclotides, including this compound, can exert their antiviral effects by interfering with the initial stages of viral entry into host cells. acs.org One of the key mechanisms is the targeting of host cell receptors that viruses exploit for entry. acs.org While direct binding of this compound to the CD4 T lymphocyte receptor has not been explicitly detailed in the provided information, the broader family of cyclotides is known to interact with such receptors. acs.orgnih.gov For instance, some cyclotides can target the CD4 T lymphocyte receptor molecule CVX15, preventing the viral life cycle from proceeding and thereby reducing HIV replication. acs.orgnih.gov Another mechanism involves the interaction with viral co-receptors on the target cell, such as the CXCR4 cytokine receptor, which blocks the virus's binding site and inhibits its entry. acs.orggoogle.com This strategy of receptor antagonism is a promising avenue for developing novel anti-HIV therapeutics based on the cyclotide scaffold. google.com

Anti-HIV Activity in In Vitro Assays

This compound has demonstrated notable anti-HIV activity in in-vitro assays. acs.orgxiahepublishing.com It has been shown to inhibit the cytopathic effects of HIV-1 infection in cultured human T-lymphoblast (CEM-SS) cells. cpu-bioinfor.orgnih.gov The anti-HIV activity of cyclotides is often correlated with their hydrophobicity and their ability to disrupt viral and cellular membranes. acs.orgscispace.com

The table below summarizes the in-vitro anti-HIV activity of this compound and related cyclotides, highlighting their potency.

| Cyclotide | EC50 (µM) | Source Organism | Reference |

| This compound | 0.20 | Viola yedoensis | xiahepublishing.com |

| Cycloviolacin Y1 | 1.21 | Viola yedoensis | xiahepublishing.com |

| Cycloviolacin Y5 | 0.04 | Viola yedoensis | xiahepublishing.com |

| Kalata B1 | 0.66 | Oldenlandia affinis, Viola odorata, etc. | xiahepublishing.com |

| Cycloviolacin O13 | 0.32 | Viola uliginosa | xiahepublishing.com |

| Cycloviolacin O14 | 0.44 | Viola odorata | xiahepublishing.com |

| Cycloviolacin O24 | 0.30 | Viola odorata | xiahepublishing.com |

EC50 represents the concentration of the compound that inhibits 50% of the viral replication.

The data clearly indicates that this compound possesses significant anti-HIV potential, with an EC50 value of 0.20 µM. xiahepublishing.com Notably, its analogue, Cycloviolacin Y5, exhibits even greater potency. xiahepublishing.com Research suggests a positive correlation between the hydrophobicity of these cyclotides and their anti-HIV activity, which is also linked to their membrane-disrupting capabilities. acs.orgscispace.com

Research on Antimicrobial Activity

This compound is recognized for its antimicrobial properties, exhibiting activity against a range of microorganisms. researchgate.netacs.orgfrontiersin.org The primary mechanism of action for the antimicrobial activity of cyclotides is the disruption of microbial cell membranes. nih.govfrontiersin.org This is often achieved through the formation of pores, leading to the leakage of cellular contents and ultimately cell death. acs.orgnih.gov

Cyclotides, as a class, have shown potent bactericidal activity against Gram-negative bacteria. acs.orgnih.gov The interaction is often initiated by electrostatic attraction between the cationic residues of the cyclotide and the negatively charged components of the bacterial outer membrane. frontiersin.orgum.edu.my For cyclotides that are particularly active against Gram-negative bacteria, a specific interaction with phosphatidylethanolamine (PE) lipids in the bacterial membrane is considered crucial for their membrane-permeabilizing action. nih.govnih.gov This interaction facilitates the disruption of the membrane and the formation of pores. acs.orgnih.gov While specific data for this compound against various Gram-negative strains is not detailed in the provided results, the general mechanism of related cyclotides like Cycloviolacin O2 provides a strong model for its activity. uq.edu.augoldaruco.com

The activity of cyclotides against Gram-positive bacteria is also a subject of research. xiahepublishing.comnih.gov While some cyclotides exhibit broad-spectrum activity, the specific efficacy against Gram-positive species can vary. xiahepublishing.comnih.gov The fundamental mechanism of membrane disruption is still considered central to their action. xiahepublishing.com For instance, Kalata B1 is known to be effective against both Gram-positive and Gram-negative bacteria. xiahepublishing.com

In addition to antibacterial effects, cyclotides, including those from the Viola genus, have demonstrated antifungal activity. nih.govfrontiersin.orgoup.com The proposed mechanism is consistent with their membrane-disrupting capabilities, where they form pores in the fungal cell membrane, leading to a loss of cellular homeostasis and cell death. acs.orgnih.gov Studies on cyclotides from Viola odorata have confirmed their antifungal potential against pathogens like Fusarium graminearum. nih.gov

Impact of Environmental Factors (e.g., Salt) on Activity

The biological activity of cyclotides, including by extension this compound, can be influenced by environmental conditions such as salt concentration. Generally, the antimicrobial and certain other biological activities of cyclotides are observed to be potent under low-salt conditions. nih.govacs.org The efficacy of these peptides tends to diminish with an increase in salt concentration. uq.edu.auwindows.netxiahepublishing.com This phenomenon is thought to be due to the interference of salts with the crucial electrostatic interactions between the positively charged residues on the cyclotide molecule and the negatively charged components of biological membranes, such as those found on bacteria. uq.edu.au In vitro analyses have confirmed that the antimicrobial activity of cyclotides is often impaired when tested in bacterial growth media containing high levels of salt. windows.netxiahepublishing.com

Research on Anthelmintic Activity

This compound is among a group of cyclotides that have been identified as possessing anthelmintic properties. nih.govacs.orgacs.org Research has demonstrated its activity against various nematode parasites, positioning it as a compound of interest in the study of natural anthelmintics. uq.edu.au Its activity has been noted as being comparable to that of the well-studied prototypic cyclotide, kalata B1. nih.govacs.org

This compound has demonstrated notable activity against the larval stages of significant gastrointestinal nematode parasites. nih.govacs.org

Haemonchus contortus and Trichostrongylus colubriformis : Studies have confirmed that this compound exhibits anthelmintic activity against the larval stages of Haemonchus contortus and Trichostrongylus colubriformis. uq.edu.auuq.edu.au These nematodes are major parasites affecting livestock, particularly sheep. nih.gov The potency of this compound in larval development assays is considered comparable to that of other active cyclotides like cycloviolacin O1, O24, Y1, and Y5. nih.govacs.org

Caenorhabditis elegans : The free-living nematode Caenorhabditis elegans is frequently used as a model organism to study nematicidal activity. acs.orgnih.gov Research on various cyclotides has shown they are active against the larvae of C. elegans, causing death or damage. acs.orgnih.gov The mechanism involves interaction with the worm's external surfaces and internal structures following ingestion. acs.orgnih.govnih.gov While studies often focus on model cyclotides like cycloviolacin O2, the findings on membrane disruption as a mode of action are considered broadly applicable to the family. acs.orgnih.gov

Table 1: Anthelmintic Activity of this compound Against Specific Nematode Larvae This table is interactive. You can sort and filter the data.

| Nematode Species | Activity Observed | Reference |

|---|---|---|

| Haemonchus contortus | Larval development inhibition | uq.edu.au, uq.edu.au |

| Trichostrongylus colubriformis | Larval development inhibition | uq.edu.au, uq.edu.au |

| Caenorhabditis elegans | Nematicidal activity (general cyclotide mechanism) | acs.org, acs.org, nih.gov |

The anthelmintic action of cyclotides is strongly linked to their ability to disrupt cellular membranes. acs.orgacs.org Studies using the model nematode C. elegans have shown that cyclotides can cause significant damage to the mouth, pharynx, and midgut. acs.orgacs.orgnih.gov This damage is a result of the peptide interacting with the membranes of these tissues, leading to a loss of integrity. acs.orgnih.gov

A key indicator of this membrane disruption is the formation of bubble-like structures known as "blebs" on the nematode's membrane. acs.orgacs.orgnih.gov This process implicates membrane disruption as a primary mechanism of toxicity and death in the nematodes. acs.orgnih.gov The interaction is not solely dependent on ingestion; toxicity can also occur through contact with the nematode's external surface, suggesting that cyclotides can increase the permeability of the external membranes as well. nih.govnih.gov

Research has extended to investigate the efficacy of cyclotides against hookworms that infect companion animals and humans. nih.govacs.org Studies have demonstrated that representative cyclotides are active against the larval and adult stages of the canine hookworm, Ancylostoma caninum, and the larval stages of the human hookworm, Necator americanus. nih.govuq.edu.aunih.gov

While specific studies have highlighted the potent effects of cyclotides like kalata B6 and cycloviolacin O14 against these hookworms nih.govacs.orgnih.gov, this compound is noted to have comparable anthelmintic activity to other cyclotides tested against nematode larvae. nih.govacs.orguq.edu.au This suggests its potential as an active agent against these significant parasites of both humans and animals. acs.orgresearchgate.net

Research on Molluscicidal Activity

Cyclotides as a class have been identified for their molluscicidal properties, presenting a potential avenue for the development of natural pesticides against damaging mollusk species. acs.orgxiahepublishing.com

The golden apple snail, Pomacea canaliculata, is a significant pest in rice cultivation across Asia. uq.edu.aunih.gov Research has shown that certain cyclotides possess potent molluscicidal activity against this snail. acs.orguq.edu.au Studies on crude cyclotide extracts and isolated peptides like cycloviolacin O1, kalata B1, and kalata B2 revealed that they were more toxic to the golden apple snail than metaldehyde, a synthetic molluscicide. acs.orgnih.gov While the direct molluscicidal activity of this compound against Pomacea canaliculata has not been specifically detailed in the reviewed literature, the established activity of other members of the cyclotide family indicates a potential for this bioactivity. acs.orguq.edu.auscience.gov The proposed mechanism for this activity involves damage to the digestive tract of the mollusks. acs.org

Research on Cytotoxic Activity in Cell-Based Models

This compound, a member of the cyclotide family of plant-derived peptides, has been a subject of research for its significant biological activities, particularly its cytotoxicity against various cell lines. Cyclotides are characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which imparts exceptional stability. nih.gov This structural framework is fundamental to their biological function, including their cytotoxic effects.

A hallmark of many cyclotides is their ability to exhibit selective toxicity, preferentially affecting cancer cells over normal, healthy cells. acs.orgnih.gov Research indicates that cyclotides, as a class, demonstrate cytotoxicity against a range of cancer cell lines, including those derived from lung cancer, lymphoma, T-cell leukemia, and myeloma. rsc.org This selectivity is a crucial attribute for potential therapeutic agents. The cytotoxic activity of cyclotides often does not directly correlate with their hemolytic activity (the ability to lyse red blood cells), suggesting that the interactions with cancer cell membranes are distinct from those with erythrocytes. researchgate.net While specific comparative studies on this compound's effect on a panel of cancer versus normal cell lines are not extensively detailed in the provided research, the general mechanism of cyclotides points towards this selective action. nih.gov The cytotoxicity is often dose-dependent and can lead to apoptosis in various cancer lines. nih.gov

Table 1: Cytotoxic and Hemolytic Activity of Selected Cyclotides Note: This table includes data on various cyclotides to provide context for the activity of this compound. IC50 represents the concentration required to inhibit 50% of cell growth, while HD50 is the concentration causing 50% hemolysis.

The primary mechanism underlying the cytotoxic activity of cyclotides, including this compound, involves the disruption of cell membrane integrity. windows.netxiahepublishing.com These peptides are amphipathic, possessing both hydrophobic and hydrophilic regions, which facilitates their interaction with cellular membranes. xiahepublishing.com The proposed mechanism involves the cyclotide binding to and physically disturbing the lipid bilayer, leading to permeabilization and the formation of pores. nih.govwindows.net

This interaction is often targeted. Research has shown that cyclotides can specifically bind to phosphatidylethanolamine (POPE), a phospholipid commonly found in cell membranes. nih.gov This binding can induce membrane curvature and aggregation, ultimately leading to pore formation and cell death. nih.govwindows.net In some cases, this membrane disruption has been observed to cause blebbing, similar to the insecticidal mechanism of other cyclotides. nih.gov For intracellular targets, cyclotides may penetrate the cell membrane through endocytic pathways, which are also facilitated by their interaction with membrane lipids like POPE. nih.gov

The cytotoxicity of this compound is intrinsically linked to its three-dimensional structure and specific amino acid sequence. rsc.org The cyclic cystine knot (CCK) framework provides a stable scaffold, while the amino acids in the six loop regions connecting the cysteine residues determine the peptide's surface properties and biological specificity. researchgate.net

Hydrophobicity is a key determinant of activity. Studies on various cyclotides have revealed a strong correlation between the hydrophobicity of certain loop regions and their cytotoxic and anti-HIV activities. rsc.orgnih.gov A more extensive hydrophobic surface patch is often associated with greater membrane interaction and higher bioactivity. nih.gov

The presence and position of charged amino acids also significantly influence activity, likely by affecting membrane binding interactions. rsc.org The specific sequence of this compound dictates the arrangement of these hydrophobic and charged residues, governing its interaction with target cell membranes and its resulting cytotoxic potency. rsc.orgmdpi.com Modifications in these loop regions can alter the bioactivity, demonstrating the critical role of the primary sequence built upon the stable cyclotide scaffold. xiahepublishing.com

Table 2: Amino Acid Sequence of this compound

Structure Activity Relationships Sar and Mechanistic Elucidation Studies

Correlation of Structural Features with Biological Potency

Influence of Hydrophobicity and Hydrophobic Surface Area

A significant determinant of the biological potency of Cycloviolacin Y4 and related cyclotides is the hydrophobicity and the hydrophobic surface area. nih.govscispace.com Research has demonstrated a strong positive correlation between the hydrophobicity of cyclotides and their anti-HIV and hemolytic activities. nih.govscispace.comgoldaruco.com This relationship suggests that the way amino acids are presented on the cyclotide's framework is more critical than the simple amino acid composition. nih.gov

In studies comparing a series of cyclotides, those with a larger proportion of hydrophobic residues exposed on their surface exhibited greater biological activity. nih.govscispace.com For instance, the anti-HIV activity of cyclotides from Viola yedoensis was shown to correlate well with their retention times in reverse-phase high-performance liquid chromatography (RP-HPLC), a measure of hydrophobicity. nih.govscispace.com This trend is also consistent with their ability to disrupt cell membranes, as observed in hemolytic assays. nih.govscispace.com The hydrophobic surface has been implicated in various activities of cyclotides, including antibacterial, insecticidal, and anti-HIV actions. nih.gov While a general trend exists, the correlation between anti-HIV activity and the simple count of hydrophobic amino acids can be poor, highlighting the importance of the three-dimensional arrangement of these residues into a functional hydrophobic patch. nih.govscispace.com

Role of the Cyclic Cystine Knot (CCK) Motif

The defining structural feature of all cyclotides is the cyclic cystine knot (CCK) motif, which is indispensable for their structural integrity and, consequently, their biological function. nih.govnih.gov This motif consists of a head-to-tail cyclized peptide backbone further stabilized by three intertwined disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI). nih.govacs.org This knotted arrangement confers exceptional stability against thermal, chemical, and enzymatic degradation. xiahepublishing.comuq.edu.au

The CCK motif serves as a rigid scaffold, presenting the loop regions, which are responsible for the specific biological activities, in a defined conformation. nih.govgoldaruco.com The stability of this framework is crucial for the peptide's ability to interact with and penetrate cell membranes, which is a key aspect of its mechanism of action. nih.gov Studies on analogs where the cystine knot is disrupted show a loss of function, confirming that the structural integrity of the CCK motif is essential for activity. nih.govnih.gov The membrane-disruptive activity of native cyclotides is considered to be predominantly governed by their CCK motif. nih.gov

Impact of Amino Acid Substitutions within Loop Regions

While the CCK core is highly conserved, the amino acid sequences within the six loop regions are variable and play a critical role in defining the specific bioactivities of each cyclotide. nih.govgoldaruco.com The loops project from the central knot core and are the primary sites of interaction with biological targets. nih.gov Even minor substitutions of amino acids in these loop regions can significantly impact potency and selectivity. acs.orgrsc.org

Comparative Analysis with Other Cyclotides

Differences in Activity Profiles among Cycloviolacin Y Variants (Y1, Y4, Y5)

The Cycloviolacin Y variants, isolated from Viola yedoensis, provide a clear example of how subtle sequence differences impact biological activity. nih.govscispace.com Among the tested variants (Y1, Y4, and Y5), a distinct hierarchy of potency has been established for both anti-HIV and hemolytic activities. nih.govxiahepublishing.comresearchgate.net

Cycloviolacin Y5 is consistently the most potent, followed by this compound, with Cycloviolacin Y1 being the least active. nih.govscispace.com This gradation in activity directly correlates with their hydrophobicity. nih.govscispace.com Cycloviolacin Y5, being the most hydrophobic, exhibits the strongest anti-HIV and hemolytic effects. nih.govscispace.com In contrast, Cycloviolacin Y1 is the least hydrophobic and shows substantially weaker activity. nih.govscispace.com

| Compound | Anti-HIV Activity (EC50, µM) | Hemolytic Activity (HD50, µM) | Reference |

|---|---|---|---|

| Cycloviolacin Y1 | 1.21 | >25 | nih.govxiahepublishing.com |

| This compound | 0.20 | 9.3 | nih.govxiahepublishing.com |

| Cycloviolacin Y5 | 0.04 | 8.7 | nih.govxiahepublishing.com |

Comparison with Prototypic Cyclotides (e.g., Kalata B1, Cycloviolacin O2)

When compared to prototypic cyclotides, this compound demonstrates significant potency. Kalata B1, originally isolated from Oldenlandia affinis, is the most extensively studied cyclotide and belongs to the Möbius subfamily. nih.govacs.orgnih.gov In contrast, this compound is a member of the bracelet subfamily. acs.org

In comparative assays, this compound is more potent than Kalata B1 in both anti-HIV and hemolytic activities. nih.govscispace.comxiahepublishing.com For instance, the anti-HIV EC50 for this compound is 0.20 µM, whereas for Kalata B1 it is 0.66 µM. xiahepublishing.comresearchgate.net Similarly, this compound has an HD50 value of 9.3 µM for hemolytic activity, making it more potent than Kalata B1, which has an HD50 of 11.7 µM. nih.govscispace.com

Cycloviolacin O2, another well-characterized bracelet cyclotide, is known for its potent cytotoxic and bactericidal activities, particularly against Gram-negative bacteria. goldaruco.comxiahepublishing.comnih.govnih.gov While direct comparative studies focusing on the same assays are limited, the differing primary activities highlight the functional diversity within the cyclotide family. Cycloviolacin O2's potent bactericidal nature and this compound's strong anti-HIV activity underscore how variations in the loop sequences lead to distinct biological specificities. xiahepublishing.comnih.gov

| Compound | Primary Activity Profile | Anti-HIV Activity (EC50, µM) | Hemolytic Activity (HD50, µM) | Reference |

|---|---|---|---|---|

| This compound | Anti-HIV, Hemolytic | 0.20 | 9.3 | nih.govxiahepublishing.com |

| Kalata B1 | Uterotonic, Anti-HIV, Hemolytic, Antibacterial | 0.66 | 11.7 | nih.govxiahepublishing.com |

| Cycloviolacin O2 | Cytotoxic, Antibacterial, Antifungal | Data not uniformly compared | Data not uniformly compared | goldaruco.comxiahepublishing.comnih.gov |

Advanced Biophysical and Biochemical Approaches for Mechanism of Action Studies

The mechanism of action for cyclotides, including this compound, is primarily understood as the targeted disruption of cellular membranes. This process is initiated by the peptide binding to the membrane, followed by aggregation and the formation of pores that compromise the cell's integrity. Advanced biophysical and biochemical techniques have been instrumental in elucidating the molecular details of these interactions.

Binding to Micelles (e.g., DPC micelles) and Lipid Composition Effects

The initial interaction between cyclotides and a target cell membrane is a critical step in their cytotoxic activity. To study this in a controlled environment, membrane mimetics such as micelles are frequently employed. Dodecylphosphocholine (DPC) micelles, in particular, have been used to investigate the binding behavior of cyclotides. acs.orgnih.gov Studies on the cyclotide family have shown that their binding to DPC micelles is driven by a combination of hydrophobic and electrostatic interactions. acs.orgnih.govnih.gov A surface-exposed patch of hydrophobic residues on the cyclotide molecule is implicated in inserting into the hydrophobic core of the micelle, while charged residues can interact with the polar head groups of the lipids. nih.govuq.edu.au

The composition of the lipid bilayer significantly influences the efficacy of cyclotide-induced lysis. acs.orgnih.gov Research indicates that cyclotides, as a class, preferentially bind to membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. researchgate.netnih.gov This specificity is a key determinant of their mechanism. Conversely, the presence of cholesterol in a membrane has been shown to decrease the lytic activity of cyclotides. acs.orgnih.gov The condensing effect of cholesterol on the lipid packing of the membrane is thought to hinder the insertion and/or aggregation of the cyclotide molecules, thereby inhibiting membrane disruption. acs.org The hemolytic activity of this compound, a measure of its ability to disrupt red blood cell membranes, has been correlated with its hydrophobicity, underscoring the importance of this property in membrane interactions. nih.govscispace.com

| Compound | HD50 (µM) [95% Confidence Interval] | Relative Hydrophobicity (RP-HPLC) |

|---|---|---|

| Cycloviolacin Y1 | >25 | Least Hydrophobic |

| Kalata B1 | 11.7 [10.2–13.4] | Intermediate |

| This compound | 9.3 [7.7–11.1] | More Hydrophobic |

| Cycloviolacin Y5 | 8.7 [7.4–10.2] | Most Hydrophobic |

| Melittin (Positive Control) | 0.94 [0.90–0.97] | N/A |

Investigation of Multimeric Pore Formation

Following membrane binding, the prevailing model for the mechanism of action of cyclotides like this compound involves the formation of multimeric pores. acs.orgnih.govresearchgate.net This model postulates that after individual cyclotide molecules insert into the lipid bilayer, they self-associate to form larger, pore-like structures. uq.edu.au These pores disrupt the membrane's barrier function, leading to the leakage of ions and essential cytosolic components, which ultimately results in cell death. nih.gov

Studies on the prototypical cyclotide, kalata B1, provide strong evidence for this pore-forming mechanism, which is believed to extend to other members of the family. ntu.edu.sguq.edu.au The process is thought to be initiated by electrostatic interactions that bring the positively charged regions of the cyclotide into proximity with the negatively charged components of the target membrane, facilitating the subsequent insertion of the hydrophobic patch into the bilayer. uq.edu.au The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic faces, is a critical feature for this membrane-disrupting activity. acs.org

Spectroscopic Studies of Membrane Interactions

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in providing atomic-level insights into cyclotide-membrane interactions. nih.govnih.gov Solution-state NMR studies using DPC micelles have successfully mapped the specific surfaces of cyclotides that are involved in membrane binding. nih.gov For instance, research on kalata B1 in DPC micelles revealed that hydrophobic loops 5 and 6 are deeply involved in binding to the micelle core. nih.gov

These studies also highlight the role of charged residues in modulating membrane binding by interacting with the polar head groups of lipids. nih.gov Furthermore, NMR has been used to solve the three-dimensional structures of cyclotides such as cycloviolacin O2. rcsb.org Structural analysis suggests that conserved residues, like a specific glutamic acid, play a crucial structural role by stabilizing the peptide's fold, which is necessary for efficient aggregation within the membrane, rather than participating in a direct interaction with a specific receptor. rcsb.org The structural integrity of the cyclotide, maintained by the cyclic cystine knot, is essential for its ability to disrupt membranes. uq.edu.au

Microscopy Techniques for Cellular Effects

While direct microscopy studies specifically detailing the cellular effects of this compound are not extensively reported, the known mechanism of cyclotides allows for inferences on the expected observations. The formation of pores and subsequent membrane disruption by cyclotides leads to observable morphological changes in target cells. Techniques such as fluorescence microscopy can be used to visualize the leakage of fluorescent dyes from lipid vesicles, providing a direct confirmation of membrane permeabilization. acs.org Live-cell microscopy could potentially be used to observe the dynamic process of cell death, including events like cell swelling and lysis, as the integrity of the plasma membrane is compromised. dtic.mil For bacteria, electron microscopy could reveal the formation of blebs or pores on the cell surface, consistent with the proposed mechanism of action. researchgate.net

Target Identification and Validation Research

Methodologies for Identifying Molecular Targets

Affinity-Based Approaches (e.g., Photo-Affinity Labeling, Affinity Tags)

Affinity-based target identification is a powerful strategy to isolate and identify the binding partners of a small molecule or peptide from a complex biological mixture. This approach typically involves immobilizing the compound of interest, such as Cycloviolacin Y4, onto a solid support to create an affinity matrix. This matrix is then used to "fish" for its binding partners from cell lysates or tissue extracts.

A more sophisticated method within this category is photo-affinity labeling (PAL) . In a hypothetical application to this compound, a chemically modified version of the peptide would be synthesized to include a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin). This modified this compound probe would be introduced to living cells or cell lysates. Upon exposure to UV light, the photoreactive group becomes activated and forms a covalent bond with any nearby interacting proteins, effectively "tagging" the molecular targets. The biotin (B1667282) tag would then allow for the specific isolation of these covalently bound protein complexes using streptavidin-coated beads, followed by their identification through mass spectrometry.

Table 1: Illustrative Components of a Photo-Affinity Labeling Probe for this compound

| Component | Example Moiety | Function |

|---|---|---|

| Pharmacophore | This compound | The core structure that recognizes and binds to the molecular target. |

| Photoreactive Group | Diazirine | A small, highly reactive group that forms a covalent bond with the target upon UV irradiation. |

| Enrichment Handle | Biotin | A tag that allows for the selective purification of the probe-target complex. |

| Linker | Polyethylene glycol (PEG) | A flexible spacer connecting the components without interfering with binding. |

Cell-Based Phenotypic Assays for Target Hypothesis Generation

High-content imaging, for example, could be used to assess changes in cell morphology, proliferation, viability, and the localization of subcellular components in response to this compound treatment. sci-hub.box By comparing the phenotypic profile of this compound to those of well-characterized compounds with known molecular targets, it may be possible to infer potential targets for this compound. biorxiv.org For instance, if this compound induces a phenotypic signature similar to that of known apoptosis inducers, it would suggest that its targets may be involved in apoptotic pathways.

Table 2: Hypothetical Phenotypic Screening Results for this compound

| Cellular Parameter | Observed Effect of this compound | Potential Target Pathway Implication |

|---|---|---|

| Cell Viability | Dose-dependent decrease | Cytotoxicity-related pathways |

| Nuclear Morphology | Chromatin condensation, nuclear fragmentation | Apoptosis |

| Mitochondrial Membrane Potential | Depolarization | Mitochondrial-mediated cell death |

| Cell Cycle Progression | Arrest at G2/M phase | Cell cycle regulation |

Genetic Perturbation Methods (e.g., RNAi, CRISPR-Cas9, Overexpression)

Genetic perturbation techniques, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, can be powerful tools for validating target hypotheses. mdpi.commdpi.comnih.gov These methods allow for the systematic knockdown or knockout of specific genes, enabling researchers to assess whether the absence of a particular protein affects the cellular response to a compound.

In the context of this compound, if a specific protein is hypothesized to be its target, RNAi or CRISPR-Cas9 could be used to reduce or eliminate the expression of that protein in a cell line. If the cells lacking the protein show resistance to the cytotoxic effects of this compound, it would provide strong evidence that the protein is indeed a direct target. Conversely, overexpressing a potential target protein might sensitize the cells to this compound.

Table 3: Example of a CRISPR-Cas9-Based Target Validation Study for this compound

| Cell Line | Genetic Modification | This compound IC50 | Interpretation |

|---|---|---|---|

| Wild-Type | None | 10 µM | Baseline sensitivity |

| Target X Knockout | CRISPR-Cas9 mediated knockout of Target X gene | > 100 µM | Target X is likely essential for this compound activity. |

| Control Knockout | CRISPR-Cas9 mediated knockout of a non-related gene | 11 µM | The effect is specific to the knockout of Target X. |

Biochemical and Biophysical Assays (e.g., Ligand Binding, Enzymatic Activity)

Once potential targets have been identified, their direct interaction with this compound can be confirmed and characterized using a variety of biochemical and biophysical assays. These assays provide quantitative data on the binding affinity and the functional consequences of the interaction.

Ligand binding assays can directly measure the interaction between this compound and a purified target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to determine the binding kinetics and thermodynamics of this interaction.

If the identified target is an enzyme, enzymatic activity assays can be performed in the presence and absence of this compound to determine if the peptide modulates the enzyme's function. A change in enzymatic activity would indicate a functional interaction. For example, studies on the related cyclotide Cycloviolacin O2 have investigated its interaction with lipid membranes, suggesting that membrane components could be a key target class for cyclotides. nih.govnih.gov Similar assays could be designed to investigate the interaction of this compound with various lipid compositions.

Computational Approaches for Target Prediction

Computational methods offer a rapid and cost-effective way to predict potential molecular targets for a compound based on its chemical structure. nih.govnih.gov

Virtual Screening and Molecular Docking Studies

Virtual screening involves computationally screening large libraries of protein structures to identify those that are likely to bind to a ligand of interest, in this case, this compound. cresset-group.comnih.govnih.gov This can be achieved through molecular docking simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often represented as a binding energy or docking score. f1000research.comjpsionline.com A three-dimensional model of this compound, which could be generated based on the known structures of other cyclotides like Cycloviolacin H4, would be computationally "docked" into the binding sites of a vast array of proteins in the Protein Data Bank. nih.gov Proteins that show a high predicted binding affinity for this compound would be considered potential targets for further experimental validation. While a specific virtual screening study for this compound has not been reported, a recent study performed virtual screening of 93 cyclotides against the neuraminidase protein of Streptococcus pneumoniae, identifying five potential inhibitors. biorxiv.org A similar approach could be applied to this compound against a panel of human proteins.

Table 4: Hypothetical Molecular Docking Results for this compound Against a Panel of Potential Protein Targets

| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Protein Kinase A | -8.5 | Tyr123, Leu45, Asp184 |

| Bcl-2 | -9.2 | Arg101, Phe105, Val126 |

| Caspase-3 | -7.8 | His121, Gly122, Ser120 |

| Beta-catenin | -6.5 | Lys312, Arg348, Asn387 |

Molecular Dynamics Simulations of Protein-Cyclotide Complexes

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the interactions between proteins and cyclotides at an atomic level. These simulations provide insights into the dynamic behavior of these complexes, which is often difficult to capture through experimental methods alone. By simulating the forces and movements of atoms over time, MD can elucidate the conformational changes, binding affinities, and key residues involved in the interaction between a cyclotide and its protein target.

A notable application of MD simulations in the study of cyclotides, which can be extrapolated to understand the potential interactions of this compound, is the investigation of the interaction between the cyclotide Cycloviolacin O2 (CyO2) and lipid bilayers, a simplified model for cell membranes. These simulations have shown that CyO2 preferentially binds to and disrupts lipid membranes, a key aspect of its biological activity. The simulations revealed that electrostatic attractions are the primary driving force for the initial binding of CyO2 to the lipids. Specifically, the charged residues of CyO2 interact favorably with the head groups of certain phospholipids (B1166683) like 1-palmitoyl-2-oleoylphosphatidylethanolamine (B168058) (POPE), while its hydrophobic residues insert deep into the lipid core of the membrane, leading to the formation of stable binding complexes. nih.gov In contrast, interactions with other lipids such as 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) are less stable. nih.gov This detailed molecular understanding helps to explain the membrane-disrupting activities of cyclotides.

While specific MD simulation studies on this compound are not extensively available in the reviewed literature, the methodologies applied to other cyclotides provide a framework for how such studies could be conducted. For instance, a homology model of this compound has been generated using the known structure of Cycloviolacin O1 as a template, which can serve as a starting point for in silico studies. nih.gov

MD simulations can be particularly valuable in understanding the specificity of cyclotide-protein interactions. By simulating the binding of a cyclotide to different protein targets, researchers can predict which interactions are most stable and likely to be biologically relevant. This information can guide further experimental studies to validate these putative targets.

Network-Based Analysis of Protein-Protein Interaction Networks

Network-based analysis of protein-protein interaction (PPI) networks is a computational approach used to identify and prioritize potential molecular targets of bioactive compounds. This strategy is rooted in the understanding that proteins rarely act in isolation; instead, they form complex interaction networks to carry out their biological functions. By mapping the known interactions of proteins, a network can be constructed where proteins are represented as nodes and their interactions as edges.

The introduction of a bioactive compound like a cyclotide into a biological system can perturb this network. The compound may bind to one or more proteins, altering their activity and, consequently, the interactions they have with other proteins. Network pharmacology aims to understand these effects from a holistic perspective. nih.gov The general workflow of a network-based analysis involves several steps:

Identification of Potential Targets: This can be achieved through various methods, including computational docking of the compound to a library of protein structures or by mining databases for proteins that are known to interact with similar compounds.

Construction of a PPI Network: Once a list of potential protein targets is generated, a PPI network is constructed using databases that curate experimentally validated protein-protein interactions. This network provides a visual and mathematical representation of the relationships between the potential targets.

Topological Analysis of the Network: Various network parameters are analyzed to identify key proteins. These "hub" proteins, which have a high number of connections, are often critical for maintaining the integrity and function of the network and are therefore considered high-priority targets. nih.gov

Functional Enrichment Analysis: The identified target proteins and their interacting partners are often analyzed for their involvement in specific biological pathways or disease processes. This helps to connect the molecular interactions of the compound to its observed physiological effects. plos.org

While network-based analysis has been successfully applied to identify the targets of various natural products and drugs, its specific application to elucidate the molecular targets of this compound is not yet extensively documented in the scientific literature. However, given the diverse biological activities of this compound, such an approach could be highly valuable in generating hypotheses about its mechanism of action that can then be experimentally validated.